N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
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Description
Pyrazole derivatives, including compounds with structural similarities to the one , have been widely studied due to their diverse pharmacological properties and applications in material science. The synthesis and characterization of these compounds often involve detailed analysis of their molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves condensation reactions, where hydrazides react with aldehydes or ketones. These reactions are often facilitated by acid catalysts or under reflux conditions. Characterization is usually achieved through spectroscopic methods such as FT-IR, NMR (1H & 13C), and mass spectrometry, confirming the structure of the synthesized compounds (Karrouchi et al., 2021).
Scientific Research Applications
Antioxidant and Anticancer Activity
N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been explored for their potential in antioxidant and anticancer activities. For instance, some derivatives demonstrated significant antioxidant activity, exceeding that of ascorbic acid. These compounds have also been tested for anticancer efficacy against human glioblastoma and breast cancer cell lines, with some showing notable cytotoxic effects against these cancers (Tumosienė et al., 2020).
Corrosion Protection
Studies have shown that certain carbohydrazide-pyrazole compounds, including derivatives of N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, exhibit effective corrosion protection behavior. These compounds have been tested as inhibitors for mild steel corrosion in acidic environments, displaying high inhibition efficiency and forming protective layers on metal surfaces (Paul et al., 2020).
Antibacterial Properties
Certain derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some of these derivatives have shown significant activity against pathogenic and opportunistic bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Pitucha et al., 2011).
Molecular Docking and Computational Studies
Computational and pharmacological evaluations of pyrazole derivatives, including those similar in structure to N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, have been conducted. These studies include toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, contributing to the understanding of their potential therapeutic applications (Faheem, 2018).
Other Applications
Further research into pyrazole derivatives reveals their diverse applications in fields like toxicity and antioxidant activity evaluation, formation of protective layers against DNA damage, and potential use in synthesizing new molecules with various biological activities (Jasril et al., 2019; Abdel-Wahab et al., 2009), (Abdel-Wahab, El-ahl, & Badria, 2009).
properties
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-30-23-11-5-4-8-18(23)10-6-14-25-28-24(29)22-16-21(26-27-22)20-13-12-17-7-2-3-9-19(17)15-20/h2-16H,1H3,(H,26,27)(H,28,29)/b10-6+,25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKJDSURRLDSD-KPDVKPKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (3(2-meo-PH)allylidene)hydrazide |
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